![molecular formula C12H7Cl2N3O B577366 2-(2,6-Dichlorphenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-on CAS No. 1313738-66-7](/img/structure/B577366.png)

2-(2,6-Dichlorphenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

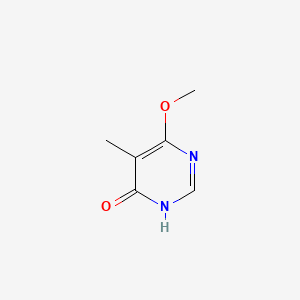

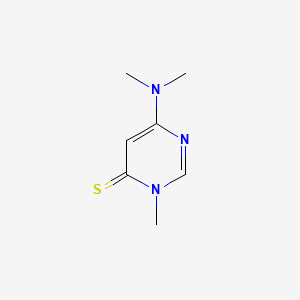

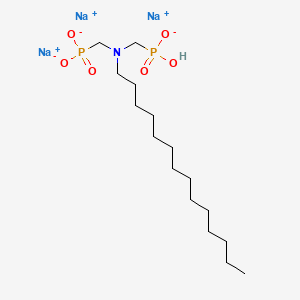

“2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C12H7Cl2N3O . It belongs to the class of organic compounds known as phenylpyridines .

Synthesis Analysis

The synthesis of similar compounds involves the use of easily accessible 1-phenyl-1H-pyrazol-3-ol via 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediates and their subsequent use in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with various anilines .Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” has been optimized using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen

Photophysikalische Eigenschaften und lumineszierende Materialien

- Lumineszierende metallorganische Gerüste (MOFs): Die aromatische Struktur und die Koordinationsfähigkeit der Verbindung machen sie geeignet für die Konstruktion lumineszierender MOFs. Diese Materialien finden Anwendungen in Sensoren, Leuchtvorrichtungen und Photokatalyse .

Materialwissenschaften und Kristalltechnik

- Kristallstrukturuntersuchungen: Die Kristallstruktur dieser Verbindung wurde experimentell bestimmt, wodurch Einblicke in ihre Packungsanordnung und intermolekularen Wechselwirkungen gewonnen werden . Solche Studien tragen zur Materialentwicklung und Kristalltechnik bei.

Wirkmechanismus

The mechanism of action of DCPP is not fully understood. However, it is believed that DCPP interacts with several biological targets, such as G-protein coupled receptors and protein kinases. DCPP is thought to inhibit the activity of these proteins, leading to the inhibition of certain cellular processes. DCPP is also thought to disrupt the function of certain enzymes, leading to the inhibition of certain metabolic pathways.

Biochemical and Physiological Effects

DCPP has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. DCPP has been found to inhibit the growth of certain cancer cell lines. DCPP has also been shown to reduce inflammation in animal models. DCPP has been found to possess anti-bacterial properties, and has been found to inhibit the growth of certain bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using DCPP in laboratory experiments is its ability to interact with several biological targets. DCPP is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using DCPP in laboratory experiments is its potential for toxicity. DCPP is a pyrazolone derivative, which is known to be toxic when ingested.

Zukünftige Richtungen

The potential of DCPP for medicinal applications is still being explored. Future research should focus on the development of DCPP-based drugs and the elucidation of its mechanism of action. Additionally, further studies should be conducted to investigate the potential of DCPP for the treatment of various diseases, such as cancer and inflammation. Additionally, further research should be conducted to investigate the potential of DCPP for the synthesis of other biologically active compounds. Finally, further research should be conducted to investigate the potential of DCPP for the development of new therapeutic strategies.

Synthesemethoden

The synthesis of DCPP is typically performed via a two-step synthesis process. The first step involves the reaction of 2,6-dichlorophenol with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a 2,6-dichloro-3-phenyl-1H-pyrazole-3-carboxylate. The second step involves the reaction of the resulting product with hydrazine hydrate in the presence of a base catalyst, such as sodium hydroxide. The resulting product is DCPP.

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-4-5-15-6-10(7)16-17/h1-6,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXDOYMNDNXVBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160452 |

Source

|

| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-66-7 |

Source

|

| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)